molecular formula C18H17ClN2OS B5776825 3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide

3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide

Cat. No. B5776825
M. Wt: 344.9 g/mol
InChI Key: LQWZKSQGXLNDQJ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDCA and is a member of the acrylamide family. CDCA is synthesized using a specific method that involves the reaction of various chemicals.

Mechanism of Action

The mechanism of action of CDCA is not fully understood. However, studies have shown that CDCA inhibits the activity of various enzymes that are involved in cancer cell growth and proliferation. CDCA has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects
CDCA has been shown to have various biochemical and physiological effects. Studies have shown that CDCA can induce oxidative stress in cancer cells, leading to their death. CDCA has also been shown to inhibit the activity of various enzymes that are involved in the growth and proliferation of cancer cells. CDCA has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the significant advantages of CDCA is its potent anti-cancer properties. CDCA has been shown to be effective against various types of cancer cells, including breast, prostate, and lung cancer cells. CDCA is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of CDCA is its toxicity. CDCA is toxic to both cancer cells and normal cells, making it challenging to use in clinical settings.

Future Directions

There are several future directions for the use of CDCA in various fields. One of the most significant future directions is in the development of new anti-cancer drugs. CDCA has shown promising results in preclinical studies, and further research is needed to develop new drugs that can target cancer cells more effectively. Another future direction for CDCA is in the development of new anti-inflammatory drugs. CDCA has been shown to have potent anti-inflammatory properties, and further research is needed to develop new drugs that can target inflammation more effectively.
Conclusion
In conclusion, CDCA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDCA is synthesized using a specific method and has been the subject of numerous scientific studies. CDCA has potent anti-cancer properties, can induce apoptosis in cancer cells, and inhibit the growth of cancer cells. CDCA has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. However, CDCA is toxic to both cancer cells and normal cells, making it challenging to use in clinical settings. There are several future directions for the use of CDCA in various fields, including the development of new anti-cancer and anti-inflammatory drugs.

Synthesis Methods

The synthesis of CDCA involves the reaction of 3-(4-chlorophenyl) acryloyl chloride and N-(3,4-dimethylphenyl)thiourea in the presence of a base. The reaction takes place in an organic solvent, usually dichloromethane. The product is then purified using column chromatography, and the final product obtained is CDCA.

Scientific Research Applications

CDCA has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of CDCA is in the field of cancer research. Studies have shown that CDCA has potent anti-cancer properties and can induce apoptosis in cancer cells. CDCA has also been shown to inhibit the growth of cancer cells and prevent the formation of new blood vessels, which are essential for tumor growth.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(3,4-dimethylphenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-12-3-9-16(11-13(12)2)20-18(23)21-17(22)10-6-14-4-7-15(19)8-5-14/h3-11H,1-2H3,(H2,20,21,22,23)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWZKSQGXLNDQJ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chlorophenyl)-N-[(3,4-dimethylphenyl)carbamothioyl]prop-2-enamide

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